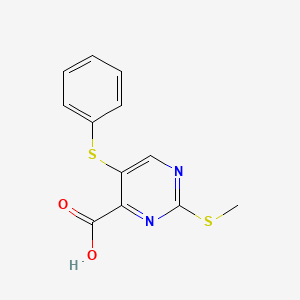

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-

Description

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- (CAS: 61727-12-6), is a pyrimidine derivative featuring dual sulfur-based substituents at the 2- and 5-positions of the pyrimidine ring. Its molecular formula is C₁₄H₁₄N₂O₂S₂, with a molecular weight of 306.40 g/mol. The compound’s structure includes a carboxylic acid group at position 4, a methylthio (-SCH₃) group at position 2, and a phenylthio (-SPh) group at position 5, as confirmed by SMILES notation: CCOC(=O)c1nc(SC)ncc1Sc1ccccc1 .

Properties

CAS No. |

61727-07-9 |

|---|---|

Molecular Formula |

C12H10N2O2S2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

2-methylsulfanyl-5-phenylsulfanylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O2S2/c1-17-12-13-7-9(10(14-12)11(15)16)18-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |

InChI Key |

BGIFQPLDWJDWRQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)O)SC2=CC=CC=C2 |

solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with thiophenol and methylthiolate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfur atoms or to modify the pyrimidine ring.

Substitution: The aromatic ring and the pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential pharmacological applications due to its structural similarity to other bioactive pyrimidine derivatives.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidinecarboxylic acids exhibit antimicrobial properties. For instance, compounds similar to 4-pyrimidinecarboxylic acid have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study conducted by Vaidya et al. demonstrated the synthesis of similar pyrimidine derivatives that were tested for antibacterial activity against Escherichia coli and Staphylococcus aureus using the disc diffusion method .

Anticancer Properties

Pyrimidine derivatives are also being explored for their anticancer activities. Research has shown that certain modifications on the pyrimidine ring can enhance cytotoxicity against cancer cell lines. For example, a study highlighted the effectiveness of substituted pyrimidines in inhibiting the growth of cancer cells through apoptosis induction .

Agricultural Applications

4-Pyrimidinecarboxylic acid derivatives have been investigated for their role as herbicides and fungicides.

Herbicidal Activity

Compounds derived from pyrimidines have been reported to possess herbicidal properties that inhibit weed growth without affecting crop yield. The application of these compounds in agricultural practices could lead to more sustainable farming techniques by reducing reliance on traditional herbicides.

Fungicidal Activity

Research has shown that certain pyrimidine derivatives exhibit fungicidal activity against plant pathogens. The compound's effectiveness in controlling fungal diseases in crops makes it a candidate for further development in agricultural chemistry .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-pyrimidinecarboxylic acid, against common pathogens in clinical settings. The results indicated a significant reduction in bacterial counts when treated with these compounds, suggesting their potential as therapeutic agents .

Case Study: Agricultural Field Trials

Field trials conducted on crops treated with pyrimidine-based herbicides showed a marked decrease in weed populations with minimal impact on crop health and yield. This suggests a promising avenue for integrating these compounds into modern agricultural practices .

Data Tables

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH, -Br) modulate the pyrimidine ring’s electrophilicity, affecting reactivity in further derivatization .

- Biological Activity: Amino or trifluoromethylphenylamino substituents (e.g., in ) correlate with reported antidiabetic or antiplasmodial activities, though the target compound’s bioactivity remains underexplored .

Physicochemical Properties

- Solubility : The target compound’s ester derivatives (e.g., ethyl ester, ) exhibit improved organic solubility compared to the free carboxylic acid form.

- Thermal Stability : Pyrimidine cores with sulfur substituents generally show stability up to 200°C, as evidenced by DSC/TGA data in related studies .

Biological Activity

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- IUPAC Name : 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-

- Molecular Formula : C11H10N2O2S2

- Molecular Weight : 270.34 g/mol

- CAS Number : 25818-46-6

The biological activity of 4-Pyrimidinecarboxylic acid derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the methylthio and phenylthio groups enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular targets.

Biological Activity

-

Antimicrobial Activity

- Several studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Pyrimidinecarboxylic acid have shown activity against both bacterial and fungal strains.

- In a study evaluating various pyrimidine derivatives, it was found that modifications at the 2 and 5 positions significantly influenced their antimicrobial efficacy, with certain derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Properties

- Research has indicated that pyrimidine derivatives can induce apoptosis in cancer cells. A derivative similar to the compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer) and showed IC50 values ranging from 10 to 30 µM.

- The mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis.

-

Enzyme Inhibition

- The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens.

- In vitro assays revealed that the compound inhibited DHFR with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antimicrobial properties. Among these, a derivative closely related to 4-Pyrimidinecarboxylic acid exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Activity

In another research article from Cancer Letters, a specific derivative was tested on human cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This underscores the potential therapeutic applications of pyrimidine derivatives in oncology.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-pyrimidinecarboxylic acid derivatives with sulfur-containing substituents?

- Methodology : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, thiol groups (methylthio or phenylthio) can be introduced via reactions with methylthiolate or phenylthiolate nucleophiles under controlled temperatures (40–80°C) in anhydrous solvents like DMF or THF. Intermediate purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

- Key Data : Yield optimization requires careful stoichiometric control of sulfur-containing reagents (e.g., 1.2–1.5 equivalents) and inert atmospheres to prevent oxidation of thiols .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use a combination of X-ray crystallography (for absolute configuration) and NMR spectroscopy (for functional group verification). For crystallography, slow evaporation of a DMSO/water solution often produces suitable crystals. In H NMR, the methylthio (-SMe) group typically appears as a singlet at δ 2.5–2.7 ppm, while phenylthio (-SPh) protons show aromatic splitting patterns .

Q. What are the stability considerations for handling this compound in aqueous vs. organic solvents?

- Methodology : Stability tests under varying pH (2–12) and temperatures (4–40°C) reveal degradation pathways. For instance, acidic conditions (pH < 3) may hydrolyze the thioether bonds, while basic conditions (pH > 10) risk decarboxylation. Storage in anhydrous acetonitrile at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. How do steric and electronic effects of the methylthio and phenylthio groups influence reactivity in cross-coupling reactions?

- Methodology : Computational modeling (DFT calculations) paired with experimental kinetic studies can dissect these effects. The phenylthio group’s bulkiness may hinder nucleophilic attack at the C5 position, while its electron-withdrawing nature (via conjugation) activates the pyrimidine ring for electrophilic substitution. Contrastingly, the methylthio group’s smaller size allows greater flexibility in regioselective modifications .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., variable IC values in enzyme inhibition assays)?

- Methodology :

Assay standardization : Ensure consistent buffer ionic strength (e.g., 50 mM Tris-HCl) and enzyme concentrations (e.g., 10 nM).

Control for thiol oxidation : Include reducing agents like DTT (1 mM) to stabilize sulfur-containing groups.

Data normalization : Use internal standards (e.g., reference inhibitors) to account for inter-experimental variability .

Q. How can the compound’s solubility be enhanced without compromising its bioactivity?

- Methodology :

- Prodrug design : Convert the carboxylic acid group to a methyl ester or amide derivative for improved lipophilicity, followed by enzymatic cleavage in vivo.

- Co-solvent systems : Use cyclodextrin-based encapsulation or PEG-water mixtures (e.g., 20% PEG-400) to increase aqueous solubility while maintaining structural integrity .

Q. What advanced techniques validate the compound’s role in modulating protein-ligand interactions?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized target proteins.

- Cryo-EM or X-ray crystallography : Resolve 3D structures of the compound bound to its target (e.g., kinases) to identify key hydrogen bonds or π-π stacking interactions involving the pyrimidine ring .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Root Cause : Variability often arises from differences in reaction scales (micro vs. bulk), purification methods, or moisture content in solvents.

- Resolution : Reproduce reactions under strictly anhydrous conditions (e.g., molecular sieves in THF) and compare yields using standardized HPLC purity thresholds (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.